Anti-HBV Activity: HBsAg Secretion Inhibition in Hep G2.2.15 Cells
Alisol F exhibits the most potent inhibition of HBsAg secretion among seven co-isolated alisols tested in parallel . Its IC50 of 0.6 μM is 3.8-fold more potent than alisol A 24-acetate (2.3 μM), 23.8-fold more potent than alisol B 23-acetate (14.3 μM), 25.7-fold more potent than 13β,17β-epoxyalisol A (15.4 μM), and 12.8-fold more potent than alisol F 24-acetate (7.7 μM) .
| Evidence Dimension | Inhibition of HBV surface antigen (HBsAg) secretion |
|---|---|
| Target Compound Data | IC50 = 0.6 μM |
| Comparator Or Baseline | Alisol A 24-acetate: 2.3 μM; 25-Anhydroalisol A: 11.0 μM; 13β,17β-Epoxyalisol A: 15.4 μM; Alisol B 23-acetate: 14.3 μM; Alisol F 24-acetate: 7.7 μM |
| Quantified Difference | Alisol F is 3.8× to 25.7× more potent than comparators for HBsAg inhibition |
| Conditions | Hep G2.2.15 cell line (HBV-transfected human hepatoma cells), 12-day incubation, ELISA quantification |
Why This Matters
For HBV research programs requiring maximum HBsAg suppression at minimal compound concentration, Alisol F provides superior potency, enabling lower dosing and reduced off-target cytotoxicity risk.
